molecular formula C10H19N3O5 B605834 Azido-PEG3-methyl ester CAS No. 2086689-07-6

Azido-PEG3-methyl ester

Cat. No. B605834
CAS RN: 2086689-07-6
M. Wt: 261.28
InChI Key: OEJNDRBQIKCJBR-UHFFFAOYSA-N
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Description

Azido-PEG3-methyl ester is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . It is a crosslinker containing an azide group and a methyl ester . The azide group enables Click Chemistry .


Molecular Structure Analysis

This compound contains a Azide group and a COOR/Ester group linked through a linear PEG chain .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

This compound is a crosslinker containing an azide group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Cell Adhesion, Migration, and Shape Change

Azido-PEG3-methyl ester, as a part of azido-functionalized poly(ethylene glycol) (PEG), has been utilized in creating substrates for dynamic cell adhesion. This technique is highly accessible and allows for diverse applications such as tissue motility assays, patterned coculturing, and triggered cell shape changes (van Dongen et al., 2013).

Synthesis and Functionalization

The synthesis and end-group quantification of functionalized PEG azides, including this compound, have significant applications in conjugation chemistry and targeted drug delivery. This process is essential for effective use in nanoparticle-forming polymeric systems (Semple et al., 2016).

Energy Transport in Molecules

Azido-PEG-succinimide ester oligomers have been explored for their ability to transport energy in molecules. The study of these oligomers provides insights into developing efficient signal transduction strategies for molecular electronics and biochemistry, extending to distances up to approximately 60 Å (Lin & Rubtsov, 2012).

Drug-Delivery Applications

This compound has been employed in the synthesis of functional amphiphilic and degradable copolymers. These copolymers are valuable in biomedical applications, particularly in drug delivery, due to their ability to conjugate with amino derivatives and graft to functional aliphatic polyesters (Freichels et al., 2011).

Fatty Acid Research

In the study of fatty acids, azido fatty esters, including this compound derivatives, have been synthesized to explore their physical properties. This research contributes to understanding the stability and reactivity of azido groups in complex molecules (Jie & Lao, 1987).

Conjugation and Functionalization of Proteins

This compound has been used in the site-specific PEGylation of proteins containing unnatural amino acids, demonstrating its utility in creating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Bioconjugation and Micelle Formation

Azido-containing amphiphilic triblock copolymers, like those containing this compound, have been developed for bioconjugation and micelle formation. This application is significant in creating functional interfaces between hydrophilic and hydrophobic components for drug delivery (Wang et al., 2009).

"Click" Chemistry and Polymer Conjugation

Azido-terminated heterobifunctional PEG derivatives, including this compound, have been synthesized for use in "click" chemistry. This process is essential for conjugating various ligands and developing novel polymeric materials (Hiki & Kataoka, 2007).

Mechanism of Action

Target of Action

Azido-PEG3-methyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By linking a target protein to an E3 ubiquitin ligase, PROTACs can induce the degradation of the target protein .

Pharmacokinetics

It is known that the compound is a hydrophilic peg-based linker, which can increase its solubility in aqueous media .

Result of Action

The result of the action of this compound is the degradation of the target protein . This can have various effects depending on the specific function of the target protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the specific conditions of the reaction . Additionally, the stability of the compound may be affected by factors such as temperature and pH .

properties

IUPAC Name

methyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c1-15-10(14)2-4-16-6-8-18-9-7-17-5-3-12-13-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJNDRBQIKCJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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